Cas no 62082-22-8 (Purifolin)

Purifolin 化学的及び物理的性質
名前と識別子
-
- Purifolin
- 62082-22-8
- CHEMBL4063049
- [2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-4-oxo-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-8-yl] acetate
- NS00097530
- AKOS040734635
-
- インチ: InChI=1S/C24H24O13/c1-8-16(29)18(31)19(32)24(34-8)37-23-17(30)15-13(28)7-14(33-3)21(35-9(2)25)22(15)36-20(23)10-4-5-11(26)12(27)6-10/h4-8,16,18-19,24,26-29,31-32H,1-3H3
- InChIKey: XCQNRWMPPLJRCM-UHFFFAOYSA-N
- ほほえんだ: COc1cc(O)c2c(oc(-c3ccc(O)c(O)c3)c(OC3OC(C)C(O)C(O)C3O)c2=O)c1OC(C)=O
計算された属性
- せいみつぶんしりょう: 520.12169082g/mol
- どういたいしつりょう: 520.12169082g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 6
- 水素結合受容体数: 13
- 重原子数: 37
- 回転可能化学結合数: 6
- 複雑さ: 892
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.965
- トポロジー分子極性表面積: 202Ų
Purifolin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | SMB01034-1MG |
Purifolin |
62082-22-8 | 1mg |
¥4106.63 | 2023-09-13 |
Purifolin 関連文献
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J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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6. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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10. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
Purifolinに関する追加情報
Purifolin (CAS No. 62082-22-8): A Comprehensive Overview of Its Applications and Recent Research Findings
Purifolin, with the chemical compound identifier CAS No. 62082-22-8, is a naturally occurring flavonoid derivative that has garnered significant attention in the field of pharmaceuticals and biotechnology due to its diverse biological activities. This compound, primarily extracted from certain plant species, has been the subject of extensive research for its potential therapeutic applications. The structural uniqueness of Purifolin contributes to its remarkable pharmacological properties, making it a promising candidate for further clinical and industrial development.
The chemical structure of Purifolin (CAS No. 62082-22-8) consists of a flavone backbone with specific hydroxyl and methoxy substituents, which are responsible for its interaction with various biological targets. This structural configuration enables Purifolin to exhibit a wide range of biological effects, including antioxidant, anti-inflammatory, and anticancer properties. Recent studies have highlighted its potential in modulating cellular signaling pathways associated with these diseases, making it an attractive focus for drug discovery efforts.
In recent years, the pharmacological profile of Purifolin has been extensively studied in various preclinical models. One of the most notable findings is its ability to inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. These effects have been observed in several types of cancer, including breast, colon, and prostate cancer. The mechanism by which Purifolin exerts these effects involves the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways, which are commonly dysregulated in cancer cells.
Moreover, Purifolin has shown significant promise in treating inflammatory diseases. Chronic inflammation is a hallmark of many diseases, including rheumatoid arthritis and inflammatory bowel disease. Studies have demonstrated that Purifolin can reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This anti-inflammatory activity is attributed to its ability to suppress the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of many pro-inflammatory genes.
The antioxidant properties of Purifolin (CAS No. 62082-22-8) are another area of interest. Oxidative stress plays a crucial role in the pathogenesis of various diseases, including neurodegenerative disorders like Alzheimer's disease and Parkinson's disease. Research has shown that Purifolin can scavenge free radicals and protect cells from oxidative damage by enhancing the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Recent advances in synthetic chemistry have enabled the development of novel derivatives of Purifolin with enhanced bioavailability and improved pharmacological activity. These derivatives are being explored for their potential therapeutic applications in conditions such as cardiovascular disease, diabetes, and neurodegenerative disorders. The structural modifications aimed at optimizing the pharmacokinetic properties of Purifolin derivatives have shown promising results in preclinical studies.
The industrial significance of Purifolin (CAS No. 62082-22-8) extends beyond pharmaceutical applications. Its natural origin makes it an attractive candidate for use in nutraceuticals and cosmeceuticals. The compound's ability to combat oxidative stress and inflammation has led to its inclusion in various health supplements aimed at promoting overall well-being and preventing age-related diseases.
In conclusion, Purifolin, identified by its CAS number 62082-22-8, is a multifaceted compound with a broad spectrum of biological activities. Its potential therapeutic applications in treating cancer, inflammation, and oxidative stress-related diseases make it a valuable asset in modern medicine. Ongoing research continues to uncover new aspects of its pharmacological profile, further solidifying its position as a key player in drug discovery and development.
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